Cas no 220388-34-1 (4-[(Methylsulfonyl)amino]-N-Boc-DL-phenylalanine)

4-[(Methylsulfonyl)amino]-N-Boc-DL-phenylalanine is a protected derivative of phenylalanine featuring a methylsulfonylamino substituent at the para position and a Boc (tert-butoxycarbonyl) group protecting the amino functionality. This compound is valuable in peptide synthesis and medicinal chemistry due to its dual-protected structure, which enhances stability and selectivity during coupling reactions. The methylsulfonylamino group introduces potential hydrogen-bonding interactions, while the Boc group allows for controlled deprotection under mild acidic conditions. Its racemic (DL) form provides flexibility in chiral resolution or asymmetric synthesis applications. The compound is particularly useful in the design of modified peptides or small-molecule inhibitors where tailored steric and electronic properties are required.
4-[(Methylsulfonyl)amino]-N-Boc-DL-phenylalanine structure
220388-34-1 structure
商品名:4-[(Methylsulfonyl)amino]-N-Boc-DL-phenylalanine
CAS番号:220388-34-1
MF:C15H22N2O6S
メガワット:358.409983158112
CID:6629298
PubChem ID:21717387

4-[(Methylsulfonyl)amino]-N-Boc-DL-phenylalanine 化学的及び物理的性質

名前と識別子

    • 4-[(Methylsulfonyl)amino]-N-Boc-DL-phenylalanine
    • 2-{[(tert-butoxy)carbonyl]amino}-3-(4-methanesulfonamidophenyl)propanoic acid
    • 2-((tert-butoxycarbonyl)amino)-3-(4-(methylsulfonamido)phenyl)propanoic acid
    • Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-[(methylsulfonyl)amino]-
    • 204856-74-6
    • WS-03204
    • W18496
    • DTXSID30617281
    • N-(tert-Butoxycarbonyl)-4-[(methanesulfonyl)amino]phenylalanine
    • 3-[4-(methanesulfonamido)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
    • 1-(P-METHOXYBENZYL)-2-METHYL-1,2,3,4,5,6,7,8-OCTAHYDRO-ISOQUINOLINEHYDROCHLORIDE
    • 220388-34-1
    • BOC-L-PHE(4-NH-SO2-CH3)
    • インチ: 1S/C15H22N2O6S/c1-15(2,3)23-14(20)16-12(13(18)19)9-10-5-7-11(8-6-10)17-24(4,21)22/h5-8,12,17H,9H2,1-4H3,(H,16,20)(H,18,19)/t12-/m0/s1
    • InChIKey: KVAQHAYIHFSBMU-LBPRGKRZSA-N
    • ほほえんだ: C(O)(=O)[C@H](CC1=CC=C(NS(C)(=O)=O)C=C1)NC(OC(C)(C)C)=O

計算された属性

  • せいみつぶんしりょう: 358.11985760g/mol
  • どういたいしつりょう: 358.11985760g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 7
  • 重原子数: 24
  • 回転可能化学結合数: 8
  • 複雑さ: 541
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.8
  • トポロジー分子極性表面積: 130Ų

じっけんとくせい

  • 密度みつど: 1.331±0.06 g/cm3(Predicted)
  • 酸性度係数(pKa): 3.87±0.10(Predicted)

4-[(Methylsulfonyl)amino]-N-Boc-DL-phenylalanine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A2B Chem LLC
AX24274-250mg
2-((tert-butoxycarbonyl)amino)-3-(4-(methylsulfonamido)phenyl)propanoic acid
220388-34-1 97%
250mg
$294.00 2024-04-20
A2B Chem LLC
AX24274-1g
2-((tert-butoxycarbonyl)amino)-3-(4-(methylsulfonamido)phenyl)propanoic acid
220388-34-1 97%
1g
$652.00 2024-04-20
1PlusChem
1P01DU1E-1g
2-((tert-butoxycarbonyl)amino)-3-(4-(methylsulfonamido)phenyl)propanoic acid
220388-34-1 97%
1g
$588.00 2023-12-18
Aaron
AR01DU9Q-250mg
2-((TERT-BUTOXYCARBONYL)AMINO)-3-(4-(METHYLSULFONAMIDO)PHENYL)PROPANOIC ACID
220388-34-1 97%
250mg
$301.00 2025-02-11
Aaron
AR01DU9Q-500mg
2-((TERT-BUTOXYCARBONYL)AMINO)-3-(4-(METHYLSULFONAMIDO)PHENYL)PROPANOIC ACID
220388-34-1 97%
500mg
$450.00 2025-02-11
A2B Chem LLC
AX24274-500mg
2-((tert-butoxycarbonyl)amino)-3-(4-(methylsulfonamido)phenyl)propanoic acid
220388-34-1 97%
500mg
$437.00 2024-04-20
Aaron
AR01DU9Q-1g
2-((TERT-BUTOXYCARBONYL)AMINO)-3-(4-(METHYLSULFONAMIDO)PHENYL)PROPANOIC ACID
220388-34-1 97%
1g
$673.00 2025-02-11
1PlusChem
1P01DU1E-500mg
2-((tert-butoxycarbonyl)amino)-3-(4-(methylsulfonamido)phenyl)propanoic acid
220388-34-1 97%
500mg
$386.00 2023-12-18
1PlusChem
1P01DU1E-250mg
2-((tert-butoxycarbonyl)amino)-3-(4-(methylsulfonamido)phenyl)propanoic acid
220388-34-1 97%
250mg
$263.00 2023-12-18

4-[(Methylsulfonyl)amino]-N-Boc-DL-phenylalanine 関連文献

4-[(Methylsulfonyl)amino]-N-Boc-DL-phenylalanineに関する追加情報

Professional Introduction to 4-[(Methylsulfonyl)amino]-N-Boc-DL-phenylalanine (CAS No: 220388-34-1)

4-[(Methylsulfonyl)amino]-N-Boc-DL-phenylalanine, with the CAS number 220388-34-1, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, featuring a methylsulfonylamino group and a Boc-protected amino group, serves as a crucial intermediate in the synthesis of various bioactive molecules. Its unique structural properties make it particularly valuable for applications in drug design and molecular biology.

The Boc-DL-phenylalanine moiety in the compound's name highlights its role as a protected amino acid derivative. The Boc (tert-butoxycarbonyl) group provides stability to the amino group, allowing for controlled reactions in synthetic pathways. This protection is essential in multi-step organic synthesis, where selective deprotection steps are often required to achieve the desired product structure. The presence of the DL-phenylalanine component suggests that the compound is a racemic mixture of L- and D-forms of phenylalanine, offering versatility in biochemical applications.

In recent years, there has been growing interest in the development of novel therapeutic agents that incorporate amino acid derivatives. The methylsulfonylamino group, a key feature of this compound, has been extensively studied for its potential biological activities. Methylsulfonyl compounds are known for their anti-inflammatory, antioxidant, and neuroprotective properties. Researchers have explored derivatives of this class for their ability to modulate enzymatic pathways and interact with biological targets. The incorporation of such groups into pharmaceutical candidates has shown promise in preclinical studies aimed at treating conditions ranging from neurodegenerative disorders to chronic inflammatory diseases.

The pharmaceutical industry has increasingly relied on advanced synthetic methodologies to create complex molecular architectures. The use of protected amino acids like Boc-DL-phenylalanine enables chemists to construct intricate peptide mimetics and peptidomimetics. These derivatives often serve as scaffolds for drug discovery programs, allowing researchers to fine-tune pharmacophoric elements for improved binding affinity and selectivity. The versatility of 4-[(Methylsulfonyl)amino]-N-Boc-DL-phenylalanine makes it a valuable building block in the design of novel small-molecule drugs.

Recent advancements in computational chemistry and molecular modeling have further enhanced the utility of compounds like this one. These tools allow researchers to predict the binding interactions of molecular fragments with biological targets, facilitating the rational design of lead compounds. The structural features of 4-[(Methylsulfonyl)amino]-N-Boc-DL-phenylalanine, including its aromatic ring system and functional groups, make it an attractive candidate for virtual screening campaigns aimed at identifying new therapeutic agents.

In addition to its pharmaceutical applications, this compound has found utility in academic research focused on understanding fundamental biological processes. The study of amino acid derivatives plays a critical role in unraveling metabolic pathways and enzyme mechanisms. Researchers have utilized analogs of Boc-DL-phenylalanine to investigate the role of specific amino acids in protein folding, signal transduction, and cellular communication. Such studies contribute to our understanding of disease mechanisms and inform the development of targeted therapies.

The synthesis and characterization of 4-[(Methylsulfonyl)amino]-N-Boc-DL-phenylalanine have been refined through decades of research in organic chemistry. Modern synthetic techniques, including solid-phase peptide synthesis (SPPS) and automated parallel synthesis platforms, have streamlined the production of complex molecular entities like this one. These advancements have made it possible to explore larger chemical spaces more efficiently, accelerating the discovery process in drug development.

The safety and regulatory aspects of working with such compounds are also critical considerations. While not classified as hazardous materials under standard regulatory frameworks, proper handling procedures must be followed to ensure worker safety and environmental protection. Laboratories employing these compounds should adhere to established guidelines for chemical storage, handling, and disposal.

The future prospects for this compound remain promising as research continues to uncover new applications in medicine and biotechnology. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive innovation in areas such as targeted drug delivery systems and personalized medicine. The unique properties of 4-[(Methylsulfonyl)amino]-N-Boc-DL-phenylalanine position it as a key component in these emerging fields.

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